4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16134129
Molecular Formula: C26H21FN2O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21FN2O4 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C26H21FN2O4/c1-2-15-33-21-9-5-19(6-10-21)24(30)22-23(18-3-7-20(27)8-4-18)29(26(32)25(22)31)16-17-11-13-28-14-12-17/h2-14,23,30H,1,15-16H2/b24-22+ |
| Standard InChI Key | FIYJLPGCIUMVKF-ZNTNEXAZSA-N |
| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)/O |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)O |
Introduction
4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the pyrrole class. It features a five-membered aromatic ring containing nitrogen, along with various functional groups such as an allyloxy group, a fluorophenyl group, and a hydroxyl group. These structural elements contribute to its potential biological activity and chemical reactivity, making it a candidate for pharmaceutical applications.
Functional Groups
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Allyloxy Group: This group is known for its reactivity and can participate in various chemical reactions.
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Fluorophenyl Group: Contributes to the compound's lipophilicity and potential biological activity.
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Hydroxyl Group: Enhances hydrogen bonding capabilities, which can be crucial for interactions with biological targets.
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Pyridinylmethyl Group: May facilitate interactions with metal ions in enzymatic active sites.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach includes the reaction of substituted benzoyl chlorides with allyl alcohol under basic conditions to form the allyloxy-substituted benzoyl compound. Subsequent reactions may involve cyclization processes to form the pyrrole ring, followed by functionalization to introduce the fluorophenyl and pyridinylmethyl groups.
Synthesis Steps
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Formation of Allyloxy-Substituted Benzoyl Compound: Reaction of benzoyl chloride with allyl alcohol in the presence of a base.
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Cyclization: Formation of the pyrrole ring through appropriate cyclization reactions.
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Functionalization: Introduction of fluorophenyl and pyridinylmethyl groups.
Chemical Reactions
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Nucleophilic Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
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Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules.
Biological Activity and Potential Applications
The biological activity of this compound is likely linked to its ability to interact with specific biological targets, such as enzymes or receptors. The presence of the hydroxyl group may enhance hydrogen bonding interactions with target proteins, while the pyridine moiety could facilitate coordination with metal ions in enzymatic active sites.
Potential Therapeutic Applications
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Cancer Treatment: Similar compounds have shown potential in modulating biological pathways relevant to cancer.
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Inflammation: The compound's ability to interact with biological targets may also be useful in treating inflammatory conditions.
Data Table: Comparison with Similar Compounds
| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one | Not specified | Estimated 400-450 | Not specified |
| 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | C19H18FN3O3 | 357.36 | 656830-26-1 |
| 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one | C23H17FN2O3 | 388.4 | 381684-78-2 |
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